Benzyl N-(2-hydroxyethyl)carbamate

Catalog No.
S665317
CAS No.
77987-49-6
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(2-hydroxyethyl)carbamate

CAS Number

77987-49-6

Product Name

Benzyl N-(2-hydroxyethyl)carbamate

IUPAC Name

benzyl N-(2-hydroxyethyl)carbamate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)

InChI Key

SAGINAGERRNGGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCO

Synonyms

(2-Hydroxyethyl)carbamic acid benzyl ester; (2-Hydroxyethyl)carbamic acid phenylmethyl ester; 2-(Benzyloxycarbonylamino)ethanol; 2-[N-(Benzyloxycarbonyl)amino]ethanol; Benzyl (2-hydroxyethyl)carbamate; Benzyl N-(2-hydroxyethyl)carbamate; N-(2-Hydroxy

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCO

BNHEC is a carbamate derivative that belongs to the family of organic compounds called benzyl carbamates. It is widely used as a reagent in various chemical reactions or as a starting material for synthesizing other compounds. BNHEC has shown promising results in biological studies, particularly in its anti-inflammatory, antioxidant, and neuroprotective properties.
BNHEC has the specific chemical formula of C10H13NO3, with a molecular weight of 195.21 g/mol. It has a density of 1.19 g/cm3 and a LogP value of 1.22. BNHEC is a white crystalline solid that is soluble in water, ethanol, methanol, and acetone. It has a boiling point of 360°C and a melting point of about 115°C.
According to available literature, BNHEC exhibits relatively low toxicity in vitro and in vivo. However, its toxicity profile remains largely unknown due to the limited studies conducted on its safety, particularly in humans. Therefore, further studies are warranted to determine the potential risks associated with BNHEC.
BNHEC is widely used as a reagent and a starting material for synthesizing other compounds in various chemical reactions. Additionally, BNHEC has shown promising results in biological studies, particularly in its anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential therapeutic agent in several inflammatory diseases and neurodegenerative disorders.
The current state of research on BNHEC is centered around its biological properties, particularly in its anti-inflammatory and neuroprotective effects. There is a considerable amount of research being conducted on the potential applications of BNHEC in treating various inflammatory and neurological diseases.
The potential implications of BNHEC are vast, ranging from its use in the chemical industry as a reagent and starting material for synthesizing other compounds to its potential therapeutic applications in the medical industry. Additionally, with its promising biological properties, BNHEC has the potential to be developed into various drugs for treating diseases such as Parkinson's and Alzheimer's.
BNHEC is synthesized by reacting benzyl isocyanate with 2-hydroxyethylamine in a solvent such as ethanol. The reaction occurs under reflux conditions for several hours, followed by purification through recrystallization techniques. The synthesized compound is characterized using various spectroscopic methods such as NMR, IR, UV-Vis, and mass spectrometry.
BNHEC can be quantified analytically using various methods such as High-Performance Liquid Chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). These methods are used to determine the purity of the compound, its concentration, and structure.
BNHEC has shown significant biological activity, particularly in its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, thus making it a potential therapeutic agent in several inflammatory diseases. BNHEC has been shown to exhibit strong neuroprotective effects against oxidative stress-induced cell death in neuronal cells.

One of the main limitations of BNHEC is the lack of extensive research on its toxicity and safety profile. Further studies are required to determine its potential risks and side effects. Additionally, more studies are needed to explore the potential therapeutic applications of BNHEC in various neurological and inflammatory diseases. Future directions include the development of new synthetic methods to obtain BNHEC and its analogs, as well as the use of nanotechnology to enhance its therapeutic efficacy.
In conclusion, the promising biological properties of BNHEC make it a valuable compound in scientific research. Through the synthesis and characterization of BNHEC, researchers can explore its potential applications in various fields of research and industry. However, further studies are warranted to determine its toxicity and safety profile, as well as to explore its potential therapeutic applications in various neurological and inflammatory diseases.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

77987-49-6

Wikipedia

Benzyl N-(2-hydroxyethyl)carbamate

Dates

Modify: 2023-08-15

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